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molecular formula C7H16N12 B8451820 Melamine molybdate CAS No. 65235-34-9

Melamine molybdate

Cat. No. B8451820
M. Wt: 268.28 g/mol
InChI Key: FMXPXIONARXTLI-UHFFFAOYSA-N
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Patent
US04259491

Procedure details

Melamine molybdate was prepared in the presence of acetic acid as follows. 10 grams of melamine, 9.52 grams of acetic acid, and 250 ml water were dissolved together by refluxing in a 500 ml round-bottomed flask equipped with a stirrer and water-cooled condenser. 26.95 grams of ammonium dimolybdate was dissolved in 50 ml. hot water and then added to the first solution. A white precipitate formed immediately.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
9.52 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
26.95 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)C.[N:5]1[C:12]([NH2:13])=[N:11][C:9]([NH2:10])=[N:8][C:6]=1[NH2:7]>[NH4+].[O-][Mo]([O-])(=O)=O.[O-][Mo]([O-])(=O)=O.O>[CH4:1].[C:6]1([NH2:7])[N:8]=[C:9]([NH2:10])[N:11]=[C:12]([NH2:13])[N:5]=1.[C:6]1([NH2:7])[N:8]=[C:9]([NH2:10])[N:11]=[C:12]([NH2:13])[N:5]=1 |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N
Name
Quantity
9.52 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
26.95 g
Type
catalyst
Smiles
[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing in a 500 ml round-bottomed flask
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
A white precipitate formed immediately

Outcomes

Product
Name
Type
product
Smiles
C.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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